molecular formula C15H15N3O4 B6053708 N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide

N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide

Cat. No.: B6053708
M. Wt: 301.30 g/mol
InChI Key: LRNMBYVKRNMSMH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide, commonly known as HIN-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HIN-1 belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).

Scientific Research Applications

Antimicrobial Activity

N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide and its derivatives have been researched for their potent antimicrobial properties. A study by Malhotra, Sharma, & Deep (2012) found that these compounds exhibit significant antimicrobial activity, particularly against bacteria and fungi. This suggests potential applications in treating infectious diseases or as preservatives in various products.

Antioxidant Properties

Another area of interest is the antioxidant potential of these compounds. Research by Malhotra, Sharma, & Deep (2012) demonstrated that certain derivatives, especially those with hydroxy and methoxy groups, possess significant hydrogen peroxide scavenging activity. This implies potential uses in preventing oxidative stress-related damage in biological systems.

Crystal and Structural Analysis

Studies also focus on the crystal and molecular structure of this compound derivatives. For instance, Nathiya (2017) conducted a combined experimental and theoretical analysis to understand their structural properties. Such analyses are crucial for drug design and material science applications.

Enzyme Inhibition

Further research by Channar et al. (2017) has explored the ability of isonicotinohydrazide derivatives to inhibit enzymes like alkaline phosphatase and ecto-5′-nucleotidase. These findings are significant for developing treatments for diseases associated with enzyme dysregulation, such as certain cancers and vascular calcifications.

Drug Modification and Supramolecular Synthesis

The ability to modify the biological activity of isonicotinohydrazide through supramolecular synthesis has been investigated by Lemmerer (2012). This study highlights the potential for enhancing the effectiveness of existing drugs by creating co-crystals with other compounds.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-12-7-10(8-13(22-2)14(12)19)9-17-18-15(20)11-3-5-16-6-4-11/h3-9,19H,1-2H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNMBYVKRNMSMH-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide

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